molecular formula C25H26O9 B13851842 rac Ketoprofen Beta-D-Glucuronide Allyl Ester

rac Ketoprofen Beta-D-Glucuronide Allyl Ester

Cat. No.: B13851842
M. Wt: 470.5 g/mol
InChI Key: OZBPANSTJDBACD-GKEFGERGSA-N
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Preparation Methods

The preparation of rac Ketoprofen Beta-D-Glucuronide Allyl Ester involves synthetic routes that typically include the esterification of ketoprofen with glucuronic acid derivatives. The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the process is carried out at low temperatures, typically around -20°C .

Chemical Reactions Analysis

rac Ketoprofen Beta-D-Glucuronide Allyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac Ketoprofen Beta-D-Glucuronide Allyl Ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of rac Ketoprofen Beta-D-Glucuronide Allyl Ester involves its interaction with specific enzymes and metabolic pathways. The compound is metabolized in the body to release ketoprofen, which is a non-steroidal anti-inflammatory drug (NSAID). The molecular targets include cyclooxygenase enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H26O9

Molecular Weight

470.5 g/mol

IUPAC Name

prop-2-enyl (3S,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C25H26O9/c1-3-12-32-24(31)22-20(28)19(27)21(29)25(33-22)34-23(30)14(2)16-10-7-11-17(13-16)18(26)15-8-5-4-6-9-15/h3-11,13-14,19-22,25,27-29H,1,12H2,2H3/t14?,19?,20-,21?,22?,25-/m0/s1

InChI Key

OZBPANSTJDBACD-GKEFGERGSA-N

Isomeric SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3C(C([C@@H](C(O3)C(=O)OCC=C)O)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O

Origin of Product

United States

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